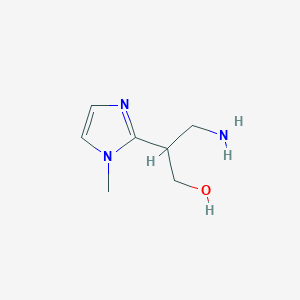

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-amino-2-(1-methylimidazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H13N3O/c1-10-3-2-9-7(10)6(4-8)5-11/h2-3,6,11H,4-5,8H2,1H3 |

InChI Key |

LBRKVALIVVPDAK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C(CN)CO |

Origin of Product |

United States |

Preparation Methods

Method 1: Alkylation of 1-Methylimidazole Derivatives

One common approach involves the nucleophilic substitution of 1-methylimidazole at the 2-position with a halo-substituted propanol derivative, followed by amination:

- Step 1: Preparation of 1-methyl-1H-imidazole as the starting heterocycle.

- Step 2: Reaction with a 2-halo-3-hydroxypropyl intermediate (e.g., 2-chloro-1-propanol) under basic conditions to form 2-(1-methyl-1H-imidazol-2-yl)propan-1-ol.

- Step 3: Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination.

This method benefits from the availability of starting materials and mild reaction conditions but requires careful control to avoid side reactions such as over-alkylation or ring substitution at undesired positions.

Method 2: Reduction of Azido-Precursors

A more specific and efficient route involves the synthesis of azido intermediates followed by reduction to the target amino alcohol:

- Step 1: Synthesis of a 3-azido-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol precursor via substitution of a suitable leaving group (e.g., tosylate or mesylate) with sodium azide.

- Step 2: Reduction of the azide group to the primary amine using catalytic hydrogenation (Pd/C) or Staudinger reaction (triphenylphosphine and water).

This method is supported by patent literature for related amino alcohols and provides high regioselectivity and yield, minimizing side products.

Method 3: Base-Catalyzed Cyclization and Functionalization

Recent advances in imidazole synthesis include organocatalyzed intramolecular cyclizations that can be adapted to prepare substituted imidazole amino alcohols:

- Using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze cyclization of propargylic ureas or related precursors to imidazol-2-ones, which can be further converted into imidazole derivatives with amino alcohol side chains.

This approach is promising for stereoselective synthesis and rapid generation of analogues but requires optimization for the specific substitution pattern of the target compound.

Data Table: Comparative Summary of Preparation Methods

Research Discoveries and Mechanistic Insights

Mechanistic Insights from Organocatalysis

Computational studies using density functional theory (DFT) have elucidated the mechanism of base-catalyzed cyclizations leading to imidazole derivatives, showing that the initial deprotonation of urea intermediates is slightly endergonic but facilitates rapid intramolecular cyclization to imidazol-2-ones. This mechanism can be leveraged to design synthetic routes to substituted imidazoles such as the target compound.

Stereochemical Considerations

The stereochemistry of the amino alcohol moiety is critical for biological activity. Methods involving chiral auxiliaries or asymmetric catalysis have been explored in related systems but specific asymmetric synthesis of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol remains under development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Imidazole Substituent

3-Amino-2-(1-Methyl-1H-Imidazol-4-yl)Propan-1-ol

- Structure : Differs only in the position of the methylimidazole substituent (4-yl vs. 2-yl).

- Impact: The 4-yl substitution alters electronic distribution and steric interactions.

- Data : Molecular weight (155.20 g/mol), formula (C₇H₁₃N₃O), but lacks reported physicochemical data (e.g., melting point, solubility) .

3-(1-Methyl-1H-Imidazol-2-yl)Propan-1-ol

- Structure: Lacks the 3-amino group present in the target compound.

- Impact: The absence of the amino group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. This analog is mentioned in automated synthesis workflows, suggesting industrial relevance .

Benzimidazole-Based Analogs

2-Amino-3-(1H-Benzo[d]Imidazol-1-yl)-2-Methylpropan-1-ol

- Structure : Replaces the methylimidazole with a benzimidazole ring and introduces a methyl group at position 2.

- However, the methyl group adds steric bulk, which may reduce membrane permeability .

- Data : CAS 1341133-87-6, molecular weight 205.26 g/mol .

3-[5-Amino-1-(2-Hydroxyethyl)-1H-Benzoimidazol-2-yl]Propan-1-ol Dihydrochloride

- Structure: Features a benzimidazole core with additional hydroxyethyl and amino groups.

- Impact: The dihydrochloride salt improves water solubility, critical for intravenous formulations. The extended conjugation may also shift UV-Vis absorption profiles, aiding analytical detection .

- Data : Molecular formula C₁₂H₁₉Cl₂N₃O₂, molecular weight 308.20 g/mol .

Functional Group Variations

1-(3-Benzyl-2-Imino-2,3-Dihydro-1H-Benzo[d]Imidazol-1-yl)-3-(2-Methoxyphenoxy)Propan-2-ol

- Structure: Contains a benzyl-imino group and methoxyphenoxy substituent.

- Impact: The imino group (NH) enhances hydrogen-bond donor capacity, while the methoxyphenoxy group increases lipophilicity, favoring blood-brain barrier penetration. LCMS data (Rt=0.98 min, m/z=404 [M+H]⁺) indicate slower elution than simpler analogs, suggesting higher molecular complexity .

(2S)-2-Amino-3-(1H-Imidazol-5-yl)Propan-1-ol

- Structure: Chiral analog with imidazole at position 5 and an (S)-configured amino group.

- Impact : The stereochemistry and imidazole position influence receptor binding specificity. Reported melting point (197–199.5°C) and pKa (12.63) highlight its stability and basicity, relevant for pharmacokinetics .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Notable Features |

|---|---|---|---|---|---|

| 3-Amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol | C₇H₁₃N₃O | 155.20 | N/A | N/A | Balanced hydrophilicity/hydrophobicity |

| 3-Amino-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol | C₇H₁₃N₃O | 155.20 | N/A | N/A | Altered electronic properties |

| (2S)-2-Amino-3-(1H-imidazol-5-yl)propan-1-ol | C₆H₁₁N₃O | 141.17 | 197–199.5 | 12.63 | Chiral, high thermal stability |

| 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol | C₁₂H₁₅N₃O | 205.26 | N/A | N/A | Enhanced aromaticity |

Research Implications and Gaps

- Pharmacological Potential: The target compound’s amino and alcohol groups make it a candidate for kinase inhibition or antimicrobial activity, though specific studies are absent in the evidence.

- Data Limitations : Key parameters like solubility, logP, and IC₅₀ values are unreported for many analogs, hindering direct bioactivity comparisons.

- Synthetic Optimization : Higher-yield routes (e.g., automated synthesis ) could be adapted for scalable production of the target compound.

Biological Activity

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol, also known by its CAS number 1341488-43-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is with a molar mass of 155.2 g/mol. Its structural characteristics include an amino group and an imidazole ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3O |

| Molar Mass | 155.2 g/mol |

| CAS Number | 1341488-43-4 |

The biological activity of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play a role in metabolic pathways, potentially affecting cellular metabolism.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways involved in various physiological processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Pharmacological Studies

Recent research has highlighted several pharmacological effects associated with 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol:

- Antioxidant Activity : Studies indicate that the compound can scavenge free radicals, providing protective effects against oxidative stress.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Properties

In vitro experiments using neuronal cell lines exposed to glutamate toxicity revealed that treatment with the compound reduced cell death by approximately 30% compared to untreated controls. This suggests a potential application in neurodegenerative disease therapies.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, imidazole proton signals appear between δ 7.0–8.0 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N ratios .

- HPLC : Monitors purity, especially for intermediates prone to oxidation .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and enhances regioselectivity. For analogous imidazole derivatives, microwave irradiation at 70°C improved yields by 20% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

- Catalyst Screening : Transition metals (e.g., CuI) can facilitate coupling reactions in complex intermediates .

How can contradictory reports on biological activity be resolved?

Q. Advanced

- Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., benzimidazole derivatives with varying substituents) to isolate structure-activity relationships .

- Dose-Response Studies : Evaluate activity across a concentration gradient to identify non-linear effects.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like enzymes or receptors, clarifying discrepancies in experimental data .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

- Enzyme Inhibition Studies : The imidazole moiety may interact with metalloenzymes (e.g., carbonic anhydrase) via coordination bonds .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria to assess MIC (Minimum Inhibitory Concentration) .

- Drug Intermediate : Serve as a precursor for synthesizing kinase inhibitors or antiviral agents .

How is X-ray crystallography employed to determine its crystal structure?

Q. Advanced

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement Tools : SHELXL or OLEX2 for solving phase problems and refining atomic coordinates. For imidazole derivatives, disorder in the propanol chain may require constraints .

- Validation : Check R-factor (<5%) and electron density maps for unresolved regions.

What computational methods predict its nonlinear optical (NLO) properties?

Q. Advanced

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to compute hyperpolarizability (β), indicating NLO potential .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to correlate electronic structure with optical activity .

How is purity assessed during synthesis?

Q. Basic

- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress.

- Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity .

- Chromatography : Flash column chromatography (hexane/EtOAc gradient) isolates pure fractions .

What strategies enhance regioselectivity in imidazole functionalization?

Q. Advanced

- Protecting Groups : Temporarily block reactive nitrogen sites using Boc or Fmoc groups during alkylation .

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution positions .

How are discrepancies in pharmacological data addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.